6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes an indoloquinoxaline core and a 2-methylphenoxypropyl side chain.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have shown a wide range of biological properties . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Mode of Action
Related compounds, such as 6h-indolo[2,3-b]quinoxalines, are reported to show dna duplex stabilization . This suggests that 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline may interact with DNA in a similar manner.
Biochemical Pathways
Related compounds have been reported to exhibit anticancer and antimalarial activities , suggesting that they may affect pathways related to cell proliferation and parasite survival.
Result of Action
Related compounds have shown moderate cytotoxicity against human reproductive organ cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting with the preparation of the indoloquinoxaline core. This core can be synthesized through a series of condensation reactions involving appropriate indole and quinoxaline precursors. The 2-methylphenoxypropyl side chain is then introduced via nucleophilic substitution reactions, often using alkyl halides as reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
- 6-[3-(2-Isopropyl-5-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
Uniqueness
6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific side chain configuration, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
6-[3-(2-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-9-2-7-14-22(17)28-16-8-15-27-21-13-6-3-10-18(21)23-24(27)26-20-12-5-4-11-19(20)25-23/h2-7,9-14H,8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMOFSVJAMBPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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